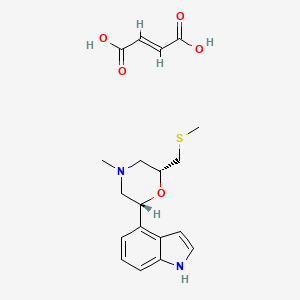

Indacaterol metabolite P26.9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indacaterol metabolite P26.9 is a monohydroxylated metabolite of indacaterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD). Indacaterol is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent for managing respiratory conditions .

Preparation Methods

The preparation of indacaterol metabolite P26.9 involves the metabolic hydroxylation of indacaterol. This process occurs primarily in the liver, where enzymes such as cytochrome P450 catalyze the hydroxylation reaction. The synthetic route for indacaterol itself involves multiple steps, including the formation of the quinolinone core and the subsequent attachment of the indane moiety .

Chemical Reactions Analysis

Indacaterol metabolite P26.9 undergoes several types of chemical reactions, including:

Oxidation: The primary reaction leading to the formation of P26.9 is the hydroxylation of indacaterol.

Glucuronidation: P26.9 can further undergo glucuronidation to form glucuronide conjugates, which are more water-soluble and can be excreted more easily.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for hydroxylation and uridine diphosphate-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the hydroxylated metabolite P26.9 and its glucuronide conjugates .

Scientific Research Applications

Indacaterol metabolite P26.9 has several scientific research applications:

Mechanism of Action

Indacaterol metabolite P26.9 exerts its effects through the same mechanism as indacaterol, by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This leads to relaxation of the bronchial smooth muscle, resulting in increased airway diameter and improved airflow in patients with COPD . The molecular targets involved in this pathway are the beta-2 adrenergic receptors, which are activated by the binding of indacaterol and its metabolites .

Comparison with Similar Compounds

Indacaterol metabolite P26.9 can be compared with other similar compounds, such as:

Formoterol: Another long-acting beta-2 adrenergic agonist used in the treatment of asthma and COPD.

Salmeterol: A long-acting beta-2 agonist with a slower onset of action but a longer duration compared to formoterol.

Vilanterol: A long-acting beta-2 agonist often used in combination with other drugs for the treatment of COPD and asthma.

Indacaterol and its metabolite P26.9 are unique due to their ultra-long-acting properties and rapid onset of action, making them particularly effective for once-daily dosing in the management of COPD .

Properties

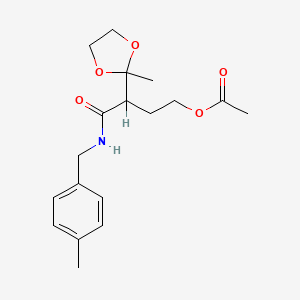

CAS No. |

1446354-19-3 |

|---|---|

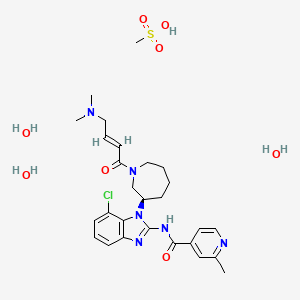

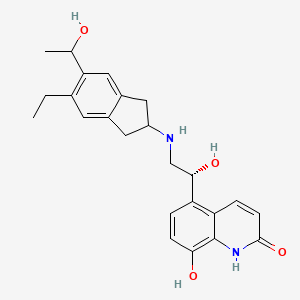

Molecular Formula |

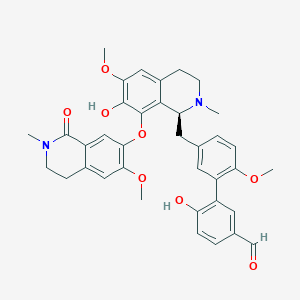

C24H28N2O4 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

5-[(1R)-2-[[5-ethyl-6-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O4/c1-3-14-8-15-9-17(10-16(15)11-20(14)13(2)27)25-12-22(29)18-4-6-21(28)24-19(18)5-7-23(30)26-24/h4-8,11,13,17,22,25,27-29H,3,9-10,12H2,1-2H3,(H,26,30)/t13?,17?,22-/m0/s1 |

InChI Key |

DHOVNAABCPYSTQ-HDAPZSGNSA-N |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.